ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE
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Overview
Description
Ethyl 3-methyl-2H-1,4-benzoxazine-2-carboxylate is an organic compound belonging to the benzoxazine family. Benzoxazines are known for their unique ring structure, which includes both nitrogen and oxygen atoms. This particular compound is characterized by its ethyl ester group attached to the carboxylate moiety, making it a versatile intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-2H-1,4-benzoxazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-2-aminophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the benzoxazine ring.
Reaction Conditions:
Temperature: 0-5°C initially, then room temperature
Solvent: Dichloromethane or tetrahydrofuran
Catalyst/Base: Triethylamine
Yield: Moderate to high, depending on the purity of reactants and reaction conditions
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems are used to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions helps in achieving high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-2H-1,4-benzoxazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzoxazine ring or the ethyl ester group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents, acylating agents
Major Products Formed
Oxidation Products: Quinones, hydroxylated derivatives
Reduction Products: Amines, alcohols
Substitution Products: Halogenated benzoxazines, alkylated derivatives
Scientific Research Applications
Ethyl 3-methyl-2H-1,4-benzoxazine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of polymers and advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-2H-1,4-benzoxazine-2-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to a cascade of biochemical reactions. The benzoxazine ring can undergo ring-opening polymerization, which is crucial in material science applications.
Comparison with Similar Compounds
Ethyl 3-methyl-2H-1,4-benzoxazine-2-carboxylate can be compared with other benzoxazine derivatives:
Ethyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Similar structure but different substitution pattern, leading to varied reactivity and applications.
Ethyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Another derivative with a different position of the methyl group, affecting its chemical properties and uses.
Uniqueness
The unique combination of the ethyl ester group and the benzoxazine ring in this compound provides distinct reactivity and versatility, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 3-methyl-2H-1,4-benzoxazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-15-12(14)11-8(2)13-9-6-4-5-7-10(9)16-11/h4-7,11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXWOKDTEWBXDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=NC2=CC=CC=C2O1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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